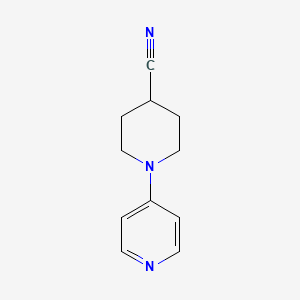

1-(Pyridin-4-yl)piperidine-4-carbonitrile

Description

Significance of Substituted Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis

Substituted piperidine derivatives are of paramount importance in modern chemical synthesis due to their wide-ranging applications, particularly in the development of therapeutic agents. The piperidine ring can be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties, such as lipophilicity, polarity, and basicity. This versatility makes it an attractive scaffold for the design of molecules with specific biological activities.

In contemporary drug discovery, the synthesis of libraries of substituted piperidine derivatives is a common strategy for identifying new lead compounds. researchgate.net These derivatives have been successfully incorporated into drugs targeting a broad spectrum of diseases, including neurological disorders, cancer, and infectious diseases. nih.gov The development of stereoselective synthetic methods for substituted piperidines is an active area of research, as the chirality of the substituents can have a profound impact on their pharmacological profiles.

Strategic Role of Pyridine-Substituted Piperidine Architectures in Chemical Design

The combination of a pyridine (B92270) ring with a piperidine scaffold gives rise to a class of compounds with unique properties and a wide range of potential applications. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, can act as a bioisostere for a phenyl ring, but with altered electronic properties and the ability to engage in specific hydrogen bonding interactions. researchgate.net

When a pyridine ring is attached to the nitrogen atom of a piperidine scaffold, as in the case of 1-(Pyridin-4-yl)piperidine-4-carbonitrile, the resulting architecture combines the conformational flexibility of the piperidine ring with the electronic and hydrogen-bonding capabilities of the pyridine moiety. This hybrid structure is of significant interest in chemical design as it can modulate properties such as aqueous solubility, metabolic stability, and target-binding affinity. The relative orientation of the two rings can be controlled to optimize interactions with specific biological targets.

Contextual Overview of this compound within Academic Research Frameworks

While extensive, dedicated studies on this compound are not widely available in the public research domain, its structural components place it firmly within the context of modern drug discovery and chemical biology research. The 4-cyanopiperidine (B19701) moiety is a well-established building block in the synthesis of pharmaceutically active compounds. researchgate.net The nitrile group can serve as a versatile synthetic handle for further chemical transformations or can act as a key pharmacophoric element, for instance, as a hydrogen bond acceptor or a bioisostere for other functional groups.

The linkage of the 4-cyanopiperidine to a pyridine ring at the 1-position suggests its potential use in the development of molecules targeting a variety of biological systems. Pyridine-piperidine hybrids are explored for their potential as kinase inhibitors, central nervous system agents, and antiviral compounds. dntb.gov.ua Therefore, this compound is best understood as a valuable chemical intermediate and a scaffold for the generation of compound libraries aimed at identifying novel bioactive molecules.

Chemical and Physical Properties

The specific experimental data for this compound is not extensively documented in publicly accessible literature. However, based on its constituent parts, the following properties can be inferred.

| Property | Value |

| Molecular Formula | C11H12N4 |

| Molecular Weight | 200.24 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

| CAS Number | 1365155-44-7 |

Synthesis and Characterization

A plausible synthetic route to this compound would involve the N-arylation of piperidine-4-carbonitrile with a suitable 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine, under conditions that promote nucleophilic aromatic substitution.

General Synthetic Scheme:

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on both the pyridine and piperidine rings. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all eleven carbon atoms, including the characteristic signal for the nitrile carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretching vibration. |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGPCBQPYJDZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Pyridin 4 Yl Piperidine 4 Carbonitrile and Analogs

Reactivity Profiles of the Nitrile Moiety

The nitrile group (—C≡N) at the 4-position of the piperidine (B6355638) ring is a versatile functional group, susceptible to a variety of transformations, primarily hydrolysis and nucleophilic additions.

The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to a protonated amide. Further hydrolysis of the amide, which is typically slower, leads to the formation of the corresponding carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, and an ammonium (B1175870) ion. By controlling the reaction conditions, it is often possible to isolate the intermediate amide, 1-(pyridin-4-yl)piperidine-4-carboxamide.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting anionic intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Subsequent saponification of the amide under the basic conditions yields a carboxylate salt, which upon acidic workup, provides the final carboxylic acid.

| Starting Material | Intermediate Product | Final Product |

| 1-(Pyridin-4-yl)piperidine-4-carbonitrile | 1-(Pyridin-4-yl)piperidine-4-carboxamide | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid |

The electrophilic carbon atom of the nitrile group is a target for a variety of strong nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are fundamental for forming new carbon-carbon bonds. chemistrysteps.comlibretexts.org

The reaction begins with the nucleophilic addition of the organometallic reagent to the nitrile's carbon atom, breaking the pi-bond and forming a salt of an N-metallo-imine intermediate. chemistrysteps.com This intermediate is relatively stable and does not typically undergo a second addition, which would result in a highly unstable dianion. chemistrysteps.com Subsequent acidic workup hydrolyzes the imine, yielding a ketone. This two-step process effectively converts the nitrile into a carbonyl group, significantly expanding the synthetic utility of the parent compound.

| Nucleophile (R-M) | Intermediate (after addition) | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | N-magnesio-1-(1-(pyridin-4-yl)piperidin-4-yl)ethan-1-imine | 1-(1-(Pyridin-4-yl)piperidin-4-yl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | N-lithio-phenyl(1-(pyridin-4-yl)piperidin-4-yl)methanimine | Phenyl(1-(pyridin-4-yl)piperidin-4-yl)methanone |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | N-magnesio-1-(1-(pyridin-4-yl)piperidin-4-yl)propan-1-imine | 1-(1-(Pyridin-4-yl)piperidin-4-yl)propan-1-one |

Transformations Involving the Piperidine Ring System

The piperidine ring is a saturated heterocyclic system, making its C-H bonds generally unreactive towards common electrophiles and nucleophiles. However, modern synthetic methods allow for its functionalization, and under specific conditions, the ring can undergo cleavage or rearrangement.

Direct substitution on the piperidine core is challenging due to the non-activated nature of its C(sp³)–H bonds. Functionalization typically relies on advanced catalytic systems that can activate these inert bonds.

Electrophilic Substitution: Direct electrophilic attack on the piperidine ring is not a feasible pathway. However, C-H functionalization can be achieved through metal-catalyzed processes. For instance, palladium-catalyzed C–H arylation of N-Boc-piperidines has been demonstrated. researchgate.net By selecting appropriate ligands, it is possible to direct the arylation to the β (C-3) or γ (C-4) positions. researchgate.netacs.org These reactions often proceed via a directed metalation mechanism where a directing group, often attached to the nitrogen, coordinates to the metal catalyst and positions it for C-H activation at a specific site.

Nucleophilic Substitution: The C-H bonds of the piperidine ring are not susceptible to direct nucleophilic attack. Substitution reactions on the ring generally require the pre-existence of a leaving group, which is not present in the parent structure of this compound.

While the piperidine ring is generally stable, it can be induced to open or rearrange under specific, often strenuous, reaction conditions.

Ring Opening: Oxidative ring-opening of N-arylpiperidines can be promoted under specific conditions. For example, selective cleavage of the C-C/C-N bonds in N-arylpiperidines has been achieved using tert-butyl nitrite (B80452) (tBuONO) under metal-free conditions, leading to acyclic N-formyl nitriles. researchgate.net Other methods, such as photooxidation, can also lead to ring cleavage, though these are highly substrate-dependent. researchgate.net

Rearrangement Reactions: Skeletal rearrangements are not characteristic of the piperidine ring itself but can occur in derivatives containing specific functional groups. A notable example is the Favorskii rearrangement , which involves the treatment of an α-halo ketone with a base. ddugu.ac.inwikipedia.org If an analog of the target compound, such as 3-bromo-1-(pyridin-4-yl)piperidin-4-one, were synthesized, it could undergo a Favorskii rearrangement upon treatment with a base like sodium hydroxide. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a ring-contracted product, in this case, a substituted cyclopentane (B165970) carboxylic acid. ddugu.ac.inchemistwizards.com

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity, making it resistant to electrophilic substitution but prone to nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq

Electrophilic Aromatic Substitution: The pyridine ring is strongly deactivated towards electrophiles. uoanbar.edu.iq Reactions like nitration or halogenation require harsh conditions and typically occur at the 3- and 5-positions. The deactivation is exacerbated under acidic conditions, where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) species that is even more electron-deficient. uoanbar.edu.iq A common strategy to facilitate electrophilic substitution is the conversion of the pyridine to its N-oxide. The N-oxide is more reactive and directs incoming electrophiles primarily to the 4-position. quimicaorganica.org The oxygen can be subsequently removed by reduction.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, the 4-position is already substituted. However, if a good leaving group (e.g., a halide) were present at the 2- or 6-position, it could be readily displaced by nucleophiles. The direct displacement of the piperidine group itself is unlikely as an amine anion is a poor leaving group.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. It readily reacts with alkyl halides to form quaternary pyridinium salts. gcwgandhinagar.com

| Reaction Type | Reagent/Condition | Position of Reactivity | Typical Product |

| Electrophilic Substitution | HNO₃/H₂SO₄ (harsh) | 3-position | 3-Nitro-4-(4-cyanopiperidin-1-yl)pyridine |

| Electrophilic Substitution (via N-Oxide) | 1. m-CPBA 2. HNO₃/H₂SO₄ | 4-position (blocked), 2-position | 4-(4-Cyanopiperidin-1-yl)pyridine-N-oxide, then 2-nitro derivative |

| Nucleophilic Substitution | NaNH₂ (Chichibabin reaction) | 2-position | 2-Amino-4-(4-cyanopiperidin-1-yl)pyridine |

| N-Alkylation | CH₃I | Nitrogen | 4-(4-Cyanopiperidin-1-yl)-1-methylpyridin-1-ium iodide |

| Reduction | H₂ / Catalyst | Pyridine Ring | 1,1'-(Piperidine-1,4-diyl)bis(piperidine-4-carbonitrile) |

Electrophilic Aromatic Substitution on the Pyridinyl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. However, the pyridine ring presents significant challenges to this type of transformation due to its inherent electronic properties.

General Reactivity of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, often compared to a nitrobenzene (B124822) ring in terms of reactivity towards electrophiles. uoanbar.edu.iq The high electronegativity of the nitrogen atom withdraws electron density from the ring carbons, deactivating them towards attack by electrophiles. uoanbar.edu.iqwikipedia.org Furthermore, the conditions for many EAS reactions, such as nitration and sulfonation, involve strong acids. In such media, the lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium ion. wikipedia.org This positive charge further intensifies the deactivation of the ring, making substitution even more difficult. uoanbar.edu.iqquora.com

When substitution does occur, it preferentially happens at the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions results in a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places the positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable. quora.comquora.com In contrast, attack at the C-3 position keeps the positive charge distributed only on the carbon atoms of the ring. quora.com

Influence of the 1-(Piperidine-4-carbonitrile) Substituent: In this compound, the piperidine ring is connected to the C-4 position of the pyridine ring via its own nitrogen atom. This substituent is analogous to an amino group. Amino groups are typically strong activating, ortho-, para-directing substituents in electrophilic aromatic substitution on benzene (B151609) rings. However, on the pyridine ring, its effect is more complex. The "para" position relative to the C-4 substituent is the pyridine nitrogen itself. The activating effect would therefore be directed towards the C-2, C-3, C-5, and C-6 positions.

Crucially, under the strongly acidic conditions typical for EAS, both the pyridine nitrogen and the basic piperidine nitrogen would be protonated. The resulting dicationic species would be exceptionally deactivated towards electrophilic attack, rendering direct EAS highly improbable.

Strategies for Substitution: To circumvent the inherent low reactivity, an indirect approach is often necessary. One of the most effective strategies is the conversion of the pyridine nitrogen to a pyridine N-oxide. wikipedia.org The N-oxide group is strongly activating and directs incoming electrophiles to the C-4 and C-2 positions. quora.comquimicaorganica.org For this compound N-oxide, since the C-4 position is already blocked, electrophilic attack would be directed to the C-2 and C-6 positions. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

Another approach involves directed ortho-metalation. By using a directing group, it is possible to deprotonate a specific position adjacent to it with a strong base, creating a nucleophilic carbon that can then react with an electrophile. For 4-substituted pyridines, this can facilitate functionalization at the C-3 position. acs.org

Table 1: General Directing Effects in Electrophilic Aromatic Substitution of Pyridine Derivatives

| Substituent Position | Substituent Type | Reactivity Effect | Directing Position(s) | Governing Factor |

|---|---|---|---|---|

| - | Unsubstituted | Strongly Deactivated | C-3, C-5 | Inductive effect of N; Cation stability |

| - | N-Oxide | Strongly Activated | C-4, C-2, C-6 | Resonance donation from N-oxide |

| C-4 | Electron-Donating (e.g., -NHR) | Activated (neutral pH) / Deactivated (acidic pH) | C-3, C-5 | Protonation under acidic conditions |

| C-4 | Electron-Withdrawing (e.g., -CN) | Strongly Deactivated | C-3, C-5 | Inductive and resonance withdrawal |

| C-3 | Electron-Donating (e.g., -CH3) | Activated | C-2, C-4, C-6 | Combined directing effects |

Functionalization of the Pyridine Nitrogen Atom

In contrast to the difficulty of electrophilic substitution on the ring carbons, the pyridine nitrogen atom is a readily accessible site for functionalization. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is available to act as a nucleophile.

N-Alkylation and Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as alkyl halides, is a common transformation known as N-alkylation or, more specifically, the Menshutkin reaction. mdpi.com This reaction leads to the formation of a quaternary pyridinium salt, where the nitrogen atom bears a positive charge. jst.go.jp

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., halide). mdpi.com The rate of this reaction is influenced by several factors:

Nucleophilicity of the Pyridine: Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, making it more nucleophilic and accelerating the reaction. The 1-(piperidino) group in the target molecule is expected to be electron-donating, thus facilitating N-alkylation. Conversely, electron-withdrawing groups decrease nucleophilicity.

Nature of the Alkylating Agent: The reactivity of the alkylating agent follows the typical SN2 trend (e.g., CH₃I > CH₃Br > CH₃Cl; primary > secondary > tertiary halides).

Solvent: Polar aprotic solvents like acetonitrile (B52724) or DMF are commonly used as they can stabilize the charged transition state. mdpi.com

Quaternization significantly alters the electronic properties of the pyridine ring, making it much more susceptible to nucleophilic attack at the C-2 and C-4 positions. google.comgoogle.com This activation is a key strategy in the synthesis of various substituted pyridines. google.comgoogle.com For instance, 4-cyanopyridine (B195900) can be quaternized and subsequently reacted with nucleophiles. google.comgoogle.com

Table 2: Examples of N-Alkylation (Quaternization) of 4-Substituted Pyridine Analogs

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Pyrrolidinopyridine | Butyl iodide | Acetonitrile | Reflux, 24h | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |

| 4-Pyrrolidinopyridine | 2-Bromo-1-phenylethan-1-one | Acetonitrile | 80°C, 24h | 1-(2-Oxo-2-phenylethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |

| Pyridine-4-aldoxime | Methyl iodide | Acetone | Microwave, 250W, 10 min | 4-(Hydroxyiminomethyl)-1-methylpyridinium iodide | researchgate.net |

| Isonicotinamide | 2-Bromo-4'-nitroacetophenone | Ethanol | Microwave, 250W, 15 min | 4-Carbamoyl-1-(2-(4-nitrophenyl)-2-oxoethyl)pyridin-1-ium bromide | researchgate.net |

| 4-Cyanopyridine | Acrylamide / H+ | Isopropanol | Ambient Temp | 1-(2-Carbamoylethyl)-4-cyanopyridinium salt | google.comgoogle.com |

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 1-(Pyridin-4-yl)piperidine-4-carbonitrile, the FT-IR spectrum is expected to exhibit several key absorption bands.

The most prominent and diagnostically useful peak is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the range of 2260-2220 cm⁻¹. The presence of this band is a clear indicator of the carbonitrile functionality.

The spectrum would also display characteristic absorptions for the pyridine (B92270) ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

The piperidine (B6355638) ring will contribute to the spectrum with its C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range for the methylene (B1212753) (CH₂) groups. The C-N stretching vibration of the tertiary amine in the piperidine ring is anticipated to appear in the 1200-1000 cm⁻¹ region. A detailed computational and experimental study on the closely related compound, 1-(pyrid-4-yl)piperazine, provides analogous vibrational data that supports these expected ranges nih.gov.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch (Pyridine) |

| ~2940 | Medium-Strong | Aliphatic C-H stretch (Piperidine) |

| ~2860 | Medium | Aliphatic C-H stretch (Piperidine) |

| ~2240 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1600 | Medium-Strong | C=C/C=N stretch (Pyridine ring) |

| ~1500 | Medium-Strong | C=C/C=N stretch (Pyridine ring) |

| ~1200 | Medium | C-N stretch (Tertiary amine) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric "ring breathing" mode of the pyridine ring is expected to be a strong and characteristic band, typically appearing around 1000 cm⁻¹. The C≡N stretching vibration, while also visible in the Raman spectrum, is generally less intense than in the FT-IR spectrum. The aliphatic C-H stretching and bending vibrations of the piperidine ring will also be present. A study on 1-(pyrid-4-yl)piperazine has shown the utility of Raman spectroscopy in identifying the vibrational modes of the pyridyl-heterocycle linkage nih.gov.

Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H stretch (Pyridine) |

| ~2940 | Strong | Aliphatic C-H stretch (Piperidine) |

| ~2240 | Medium | C≡N stretch (Nitrile) |

| ~1605 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~1000 | Strong | Pyridine ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine and piperidine rings.

The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the 4-substitution pattern, two sets of chemically equivalent protons are expected. The protons at the 2 and 6 positions (α to the nitrogen) will be downfield (at a higher chemical shift) compared to the protons at the 3 and 5 positions (β to the nitrogen), likely appearing as two distinct doublets.

The protons of the piperidine ring will be found in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) will be the most deshielded within the piperidine ring. The protons at positions 3 and 5, and the proton at position 4, will have distinct chemical shifts. The coupling patterns (splitting) of these signals will provide information about the connectivity of the protons within the ring.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 | Doublet | 2H | Pyridine H-2, H-6 |

| ~6.7 | Doublet | 2H | Pyridine H-3, H-5 |

| ~3.8 | Multiplet | 2H | Piperidine H-2e, H-6e |

| ~3.0 | Multiplet | 2H | Piperidine H-2a, H-6a |

| ~2.9 | Multiplet | 1H | Piperidine H-4 |

| ~2.0 | Multiplet | 4H | Piperidine H-3, H-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon atom attached to the nitrogen (C-4) will be significantly downfield. The carbons at positions 2 and 6 will also be downfield due to their proximity to the nitrogen atom.

The carbon atoms of the piperidine ring will be in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the nitrile group (C-4) will also have a characteristic chemical shift. The nitrile carbon itself (C≡N) will have a distinct signal in the δ 115-125 ppm range.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Pyridine C-4 |

| ~150 | Pyridine C-2, C-6 |

| ~120 | Nitrile C≡N |

| ~107 | Pyridine C-3, C-5 |

| ~48 | Piperidine C-2, C-6 |

| ~30 | Piperidine C-4 |

| ~28 | Piperidine C-3, C-5 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are invaluable for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the pyridine ring (correlations between H-2/H-3 and H-5/H-6) and within the piperidine ring (correlations between H-2/H-3, H-3/H-4, and H-4/H-5).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.3 ppm would correlate with the carbon signal at ~150 ppm, confirming the assignment of C-2 and C-6 of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the pyridine protons (H-3 and H-5) and the piperidine carbons (C-2 and C-6), and between the piperidine protons (H-3 and H-5) and the nitrile carbon. This would definitively establish the link between the pyridine and piperidine rings and the position of the nitrile group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the exact molecular weight can be calculated from its chemical formula, C₁₁H₁₃N₃. The calculated monoisotopic mass is 187.1109 g/mol .

Due to the energetic nature of the ionization process, this molecular ion is expected to undergo fragmentation. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of the piperidine ring, which is a common fragmentation pattern for piperidine-containing compounds. nih.govnist.gov Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation mechanism for aliphatic amines and could lead to the formation of stable fragment ions. libretexts.org

Another predictable fragmentation would involve the pyridine ring. The bond connecting the pyridine and piperidine rings could cleave, leading to ions corresponding to the pyridinyl group (C₅H₄N⁺, m/z 78) or the piperidine-4-carbonitrile moiety. Further fragmentation of the piperidine ring could result in the loss of the nitrile group (-CN) or other small neutral molecules.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Theoretical) |

|---|---|---|

| [M]⁺˙ | C₁₁H₁₃N₃⁺˙ | 187 |

| [M-H]⁺ | C₁₁H₁₂N₃⁺ | 186 |

| [M-CN]⁺ | C₁₀H₁₃N₂⁺ | 161 |

| Pyridinyl Cation | C₅H₄N⁺ | 78 |

Electronic Spectroscopy and Optical Properties Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound reveals information about its electronic transitions, primarily π → π* and n → π* transitions of chromophores within the molecule. The structure of this compound contains a pyridine ring, which acts as the principal chromophore. Pyridine itself exhibits characteristic absorption bands in the UV region. nist.gov

Specific experimental UV-Vis data for this compound is not extensively documented. However, based on the pyridine moiety, absorption bands can be expected. Pyridine typically shows a strong π → π* transition at around 250-260 nm and a weaker n → π* transition at a longer wavelength, near 280 nm. The substitution on the pyridine ring at the 4-position by the piperidine group is expected to cause a slight shift in these absorption maxima (a solvatochromic shift) compared to unsubstituted pyridine. The piperidine ring itself does not have significant absorption in the near-UV region. nist.gov

Fluorescence Spectroscopy and Solvent Effects on Emission

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridine derivatives are known to be fluorescent. nih.govsciforum.net The fluorescence properties, including the emission wavelength and quantum yield, are often highly sensitive to the molecular environment, particularly the polarity of the solvent. researchgate.netnih.gov

While specific fluorescence data for this compound is not available, the behavior of similar N-aryl piperidine and pyridine derivatives can provide valuable insights. tsijournals.comresearchgate.netnih.gov For many donor-acceptor substituted pyridine derivatives, a phenomenon known as intramolecular charge transfer (ICT) occurs upon excitation, leading to a highly polar excited state. researchgate.net This results in a significant solvatochromic shift, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.netresearchgate.net This is because polar solvents stabilize the polar excited state more than the ground state. researchgate.net

The fluorescence intensity and quantum yield of such compounds can also be affected by the solvent. In many cases, the fluorescence intensity decreases in more polar solvents. researchgate.netnih.gov This quenching can be due to various factors, including increased rates of non-radiative decay processes in polar environments. researchgate.net Therefore, it is anticipated that this compound would exhibit fluorescence and that its emission spectrum would be sensitive to solvent polarity.

Table 2: Expected Solvent Effects on the Fluorescence of this compound

| Solvent Property | Expected Effect on Emission Spectrum | Rationale |

|---|---|---|

| Increasing Polarity | Red Shift (Longer Wavelength) | Stabilization of the polar intramolecular charge transfer (ICT) excited state. researchgate.net |

| Increasing Polarity | Decrease in Fluorescence Intensity/Quantum Yield | Increased probability of non-radiative decay pathways. researchgate.netnih.gov |

X-ray Diffraction Studies for Solid-State Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

There are no published single-crystal X-ray diffraction studies specifically for this compound in the surveyed scientific literature. However, crystal structures of related piperidine derivatives have been reported. nih.govnih.gov These studies consistently show that the piperidine ring adopts a stable chair conformation in the solid state. nih.govnih.gov For instance, the crystal structure of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile confirms a chair conformation for the piperidine ring. nih.gov

Based on these analogous structures, it is highly probable that the piperidine ring in this compound also adopts a chair conformation. In this conformation, the substituents on the ring can be in either axial or equatorial positions. The cyano group at the 4-position and the pyridinyl group at the 1-position (the nitrogen atom) would occupy positions that minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds. nih.gov

Table 3: Expected Crystallographic and Structural Parameters for this compound

| Parameter | Expected Feature | Basis of Expectation |

|---|---|---|

| Piperidine Ring Conformation | Chair | Common for substituted piperidines to minimize ring strain. nih.govnih.gov |

| Substituent Orientation | Equatorial preference for larger groups to reduce steric interactions | General principle of conformational analysis. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide array of molecular properties from first principles. These methods are used to model the geometric and electronic features of 1-(Pyridin-4-yl)piperidine-4-carbonitrile.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The structure consists of a pyridine (B92270) ring connected to a piperidine (B6355638) ring at the nitrogen atom, with a carbonitrile (cyanide) group attached to the C4 position of the piperidine ring. DFT studies would clarify the conformational preferences, such as the chair conformation of the piperidine ring and the relative orientation of the pyridine ring.

The electronic structure, which includes the distribution of electrons within the molecule, can also be detailed. Properties such as the molecular electrostatic potential (MEP) can be mapped to visualize electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Pyridinyl-Piperidine Core Structure (Note: This table contains example values for illustrative purposes as specific DFT data for this compound is not readily available in published literature.)

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C-N (Pyridine-Piperidine) | 1.38 Å |

| Bond Length | C≡N (Nitrile) | 1.16 Å |

| Bond Angle | C-N-C (Piperidine) | 112.5° |

| Dihedral Angle | C-C-N-C (Pyridine-Piperidine) | 45.0° |

Energy minimization is the process of finding the molecular structure with the lowest possible energy, which corresponds to the most stable conformation. Theoretical calculations can also predict important thermochemical properties. The heat of formation, which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, is a key value that indicates the stability of the molecule. While specific experimental or calculated values for this compound are not widely published, these calculations are a standard output of many computational chemistry packages.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized on the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine and nitrile groups, which have electron-withdrawing characteristics. This distribution influences the molecule's reactivity in chemical reactions.

Table 2: Example Frontier Molecular Orbital Energies (Note: These values are representative and not specific to this compound.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods can predict various spectroscopic data, which can be used to interpret experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C≡N bond in the nitrile group or the ring vibrations of the pyridine and piperidine structures. These predicted frequencies help in the assignment of experimental spectral bands.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding of each nucleus, which is determined by the local electronic environment. Comparing calculated shifts with experimental data can confirm the proposed structure of this compound.

Nonlinear optical (NLO) materials are of interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with significant NLO properties often possess a large dipole moment and an extended system of conjugated π-electrons that facilitates charge transfer. The structure of this compound, with its electron-donating piperidine and electron-accepting pyridine/nitrile components, suggests it could have potential NLO properties, which can be quantified through theoretical calculations.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, molecular modeling and simulation techniques can explore the behavior of a larger system, such as the compound in a solvent or in a biological environment. Molecular dynamics (MD) simulations, for example, can model the movement of the molecule over time, providing insights into its conformational flexibility and its interactions with surrounding molecules. While specific simulation studies on this compound are not prominent in the literature, these methods are instrumental in fields like drug design to understand how a molecule might interact with a biological target.

Molecular Docking for Ligand-Target Recognition and Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for this compound are not extensively detailed in the available literature, the structural motifs of N-arylpiperidine and pyridine are common in ligands for various biological targets. Docking studies on structurally related compounds can generate binding hypotheses for this molecule. Potential targets include kinases, G-protein coupled receptors (GPCRs), and other enzymes where these scaffolds are known to interact. nih.govclinmedkaz.org

For instance, studies on similar piperidine-based compounds have identified key interactions within protein active sites. nih.gov The positively ionizable nitrogen of the piperidine ring often forms crucial electrostatic or hydrogen bond interactions with acidic residues like aspartate or glutamate. nih.govnih.gov The pyridine ring can engage in π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the target's binding pocket. alliedacademies.org The carbonitrile group, being a strong hydrogen bond acceptor, could also form specific interactions with donor residues in the active site.

A hypothetical docking study of this compound against a kinase target, for example, might predict that the pyridine nitrogen acts as a hinge-binder, forming a hydrogen bond with the backbone amide of a residue in the hinge region. The piperidine ring would likely occupy a hydrophobic pocket, with the carbonitrile group potentially reaching towards a polar region to form additional stabilizing interactions.

Table 1: Potential Protein Targets and Binding Interactions for this compound Based on Analogous Compounds

| Target Class | Example Protein | Potential Interacting Residues | Type of Interaction |

| Kinases | Protein Kinase B (Akt), Rho-associated kinase (ROCK1) | Asp, Glu, Met, Tyr | Hydrogen Bonding, Electrostatic, Hydrophobic |

| GPCRs | Sigma 1 Receptor (S1R) | Val, Trp, Met, Leu, Tyr | Hydrophobic, Van der Waals |

| Enzymes | α-Amylase | Trp, Tyr, Gln, Asp | Hydrogen Bonding, Hydrophobic |

This table is illustrative and based on computational studies of structurally related pyridine and piperidine derivatives. nih.govnih.govnih.govplos.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interaction Mechanisms

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by docking, explore the conformational landscape of the ligand, and elucidate the mechanisms of interaction. mdpi.com

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a chosen protein target. mdpi.com The simulation, often run for nanoseconds to microseconds, would reveal the stability of the key interactions. plos.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate whether the complex reaches a stable equilibrium. plos.orgmdpi.com High fluctuations in the ligand's position might suggest a weak or unstable binding mode.

The piperidine ring of the compound exists in a chair conformation. nih.govchemrxiv.org MD simulations can explore the energetic barrier to ring-flipping and determine the predominant conformation when bound to a target. chemrxiv.org Furthermore, the simulation can highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA. nih.gov

Root-mean-square fluctuation (RMSF) analysis can identify which residues of the protein are most flexible and which are stabilized upon ligand binding. mdpi.com This information is crucial for understanding the allosteric effects of ligand binding and for identifying key residues that contribute most significantly to the binding affinity. rsc.org

Table 2: Typical Analyses in MD Simulations of Ligand-Protein Complexes

| Analysis Type | Purpose | Common Metrics |

| Stability Assessment | To evaluate the stability of the complex over time. | Root-Mean-Square Deviation (RMSD) |

| Flexibility Analysis | To identify flexible regions of the protein and ligand. | Root-Mean-Square Fluctuation (RMSF) |

| Interaction Analysis | To monitor specific interactions (e.g., hydrogen bonds). | Hydrogen Bond Count, Distance Analysis |

| Binding Free Energy | To estimate the binding affinity of the ligand. | MM/PBSA, MM/GBSA |

This table outlines standard procedures in molecular dynamics simulations. nih.govplos.orgmdpi.com

In Silico Prediction of Chemical Reactivity Descriptors (e.g., Charge Density Distribution, Electron Transfer)

In silico methods, particularly those based on Density Functional Theory (DFT), can predict various chemical reactivity descriptors that characterize the electronic properties of a molecule. These descriptors help in understanding a molecule's reactivity, stability, and potential for intermolecular interactions. nih.gov

For this compound, the distribution of electron density is a key descriptor. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group (-C≡N) significantly influences the molecule's electrostatic potential. rsc.org This creates regions of positive and negative potential on the molecular surface, which are critical for molecular recognition and interaction with biological targets. The pyridine nitrogen and the nitrile nitrogen are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. alliedacademies.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. alliedacademies.org The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is likely to be distributed over the electron-deficient pyridine ring, while the HOMO may be located on the more electron-rich piperidine moiety.

These calculations can also predict properties related to photo-induced electron transfer (PET), which is relevant for designing fluorescent probes. nih.govrsc.org

Table 3: Key Chemical Reactivity Descriptors and Their Significance

| Descriptor | Definition | Significance for Reactivity |

| Electrostatic Potential (ESP) | The charge distribution on the molecular surface. | Identifies sites for electrostatic interactions, including hydrogen bonding. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in elucidating these relationships. nih.gov

For this compound, a computational SAR study would involve creating a library of virtual analogs and predicting their activity against a specific target. This allows for the systematic exploration of chemical space to identify modifications that could enhance potency and selectivity.

Key areas for modification on the this compound scaffold include:

Pyridine Ring Substitution: Adding substituents at the 2-, 3-, 5-, or 6-positions of the pyridine ring could modulate electronic properties, steric bulk, and the ability to form specific interactions. For example, adding a small electron-donating group like a methyl or methoxy (B1213986) group could alter the ring's electronic character and its interaction with the target. nih.govnih.gov

Piperidine Ring Modification: While the piperidine ring itself is often crucial for occupying a specific pocket, its conformation and substitution can be tuned. Replacing the carbonitrile at the 4-position with other functional groups (e.g., carboxamide, ester, small alkyl chains) could probe the size and polarity of the corresponding sub-pocket in the target protein. nih.govnih.gov

By calculating molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters) and docking scores for these virtual analogs, a QSAR model can be built to correlate these properties with predicted activity. This model can then guide the synthesis of the most promising compounds for experimental validation. rsc.org

Table 4: Hypothetical SAR Exploration for this compound

| Modification Site | Proposed Modification | Rationale |

| Pyridine Ring (Position 2 or 6) | Small alkyl or halogen substituent | To probe for small hydrophobic pockets adjacent to the pyridine ring. |

| Pyridine Ring (Position 3 or 5) | Methoxy or hydroxyl group | To introduce hydrogen bond donor/acceptor capabilities. |

| Piperidine Ring (Position 4) | Replace -CN with -C(O)NH₂ (Amide) | To introduce hydrogen bond donor capacity and increase polarity. |

| Piperidine Ring (Position 4) | Replace -CN with -CH₂OH (Hydroxymethyl) | To explore a different vector for hydrogen bonding interactions. |

Design and Synthesis of Derivatives and Analogs of 1 Pyridin 4 Yl Piperidine 4 Carbonitrile

Chemical Modifications of the Piperidine (B6355638) Ring

The piperidine moiety is a key component for structural diversification. Modifications can be introduced by altering the substitution on the piperidine nitrogen, incorporating functional groups at its carbon positions, or by constructing more complex, rigid structures such as spiro or fused ring systems.

N-Substitution Patterns on the Piperidine Nitrogen

While the parent compound features a pyridin-4-yl group on the piperidine nitrogen, a common strategy to generate analogs involves the synthesis of derivatives with alternative N-substituents starting from piperidine-4-carbonitrile. The secondary amine of piperidine-4-carbonitrile serves as a nucleophile for the introduction of a wide array of substituents.

N-Alkylation: Standard N-alkylation procedures can be employed to introduce various alkyl groups. This typically involves reacting piperidine-4-carbonitrile with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, reductive amination of piperidin-4-one followed by conversion of the resulting 4-hydroxypiperidine to the 4-carbonitrile can also yield N-alkylated products.

N-Arylation: The introduction of diverse aryl and heteroaryl groups is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples piperidine-4-carbonitrile with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgacsgcipr.orgresearchgate.netorganic-chemistry.org This method is highly versatile, allowing for the synthesis of a broad library of N-aryl analogs with varied electronic and steric properties.

| Precursor | Reagent | Reaction Type | Product Class |

| Piperidine-4-carbonitrile | Alkyl Halide, Base | N-Alkylation | N-Alkylpiperidine-4-carbonitriles |

| Piperidine-4-carbonitrile | Aryl Halide, Pd Catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Arylpiperidine-4-carbonitriles |

| Piperidine-4-carbonitrile | Heteroaryl Halide, Pd Catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Heteroarylpiperidine-4-carbonitriles |

Functional Group Incorporations at Piperidine Carbon Positions (e.g., C-2, C-4)

Introducing substituents onto the carbon skeleton of the piperidine ring can significantly influence the molecule's conformation and biological activity. Synthetic approaches often rely on using pre-functionalized piperidine synthons or direct C-H functionalization techniques.

Functionalization at C-4: The carbonitrile group at the C-4 position is itself a key functional group. Analogs can be prepared by starting with alternative 4-substituted piperidines. For instance, synthesis can commence from 1-Boc-piperidine-4-carboxylic acid, which can be converted to a variety of amides. Subsequent removal of the Boc protecting group allows for the introduction of the pyridin-4-yl moiety. A study on sigma-1 receptor ligands involved the synthesis of several 4-phenylpiperidine-4-carbonitrile derivatives, showcasing modifications at the C-4 position. nih.gov

Functionalization at C-2 and C-3: Direct C-H functionalization at positions C-2 and C-3 of the piperidine ring is challenging but can be achieved using transition-metal catalysis, often guided by a directing group on the piperidine nitrogen. researchgate.netacs.orgnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C-2 position. nih.gov However, a more common approach involves the use of piperidine precursors with existing functionality. For example, a synthetic route starting from 2-(2-cyano-2-phenylethyl)aziridines has been used to generate cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, demonstrating a method to install a functionalized substituent at the C-2 position. acs.org

| Position | Synthetic Strategy | Example of Functional Group |

| C-4 | Use of 4-substituted piperidine precursors | Carboxamide, Phenyl |

| C-2 | C-H functionalization, Ring synthesis from acyclic precursors | Arylacetate, Chloromethyl |

| C-3 | Multi-step synthesis from functionalized precursors | Alkyl groups |

Introduction of Spiro or Fused Heterocyclic Ring Systems

To increase molecular complexity and rigidity, the piperidine ring can be incorporated into spirocyclic or fused-ring systems. Such three-dimensional structures are of great interest in medicinal chemistry as they can improve target selectivity and pharmacokinetic profiles.

Spirocyclic Derivatives: The synthesis of spiropiperidines often originates from a piperidin-4-one precursor. One-pot multicomponent reactions are particularly effective for constructing these complex scaffolds. For example, reactions involving an amine, an aldehyde, and a 1,3-dicarbonyl compound can yield spiro[piperidine-3,2'-pyrimidine] systems. googleapis.com Another well-documented approach is the synthesis of spiro[indoline-3,4'-pyridine] derivatives through a four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile. nih.gov Similarly, the synthesis of spiro[indoline-3,3'-pyrrolidin]-2-one, an analog where the piperidine is replaced by pyrrolidine but demonstrates the principle, has been achieved from a tetrahydro-1H-pyrido[3,4-b]indole precursor. mdpi.com

Fused-Ring Systems: The creation of fused heterocyclic systems involves forming a new ring that shares two atoms with the piperidine ring. This can be achieved through intramolecular cyclization reactions. While specific examples starting from 1-(pyridin-4-yl)piperidine-4-carbonitrile are not prevalent, general methodologies for synthesizing fused pyran and thiazine rings onto six-membered heterocycles have been developed, such as through intramolecular Heck reactions followed by C-H activation. google.comscirp.org

| System Type | Synthetic Approach | Example Scaffold |

| Spirocyclic | Multicomponent reactions from piperidin-4-one | Spiro[indoline-3,4'-pyridine] |

| Spirocyclic | Rearrangement of polycyclic precursors | Spiro[indoline-3,3'-pyrrolidin]-2-one |

| Fused | Intramolecular cyclization | Fused pyran or thiazine rings |

Derivatization of the Pyridine (B92270) Ring

Modifications to the pyridinyl moiety offer a direct way to alter the electronic properties, polarity, and binding interactions of the parent compound. These changes can be accomplished by adding substituents to the pyridine ring or by replacing the entire ring with an isosteric heterocycle.

Exploration of Substitution Patterns on the Pyridinyl Moiety

The synthesis of analogs with substituted pyridine rings is typically achieved by employing a substituted 4-halopyridine in the initial coupling reaction with piperidine-4-carbonitrile. This approach avoids the challenges of direct and regioselective functionalization of the electron-deficient pyridine ring in the final compound. researchgate.netslideshare.net

A wide variety of substituted 4-chloropyridines or 4-bromopyridines are commercially available or can be synthesized, allowing for the introduction of functional groups at the C-2, C-3, C-5, and C-6 positions. Common substituents include:

Halogens (F, Cl, Br): Introduce points for further modification via cross-coupling reactions.

Alkyl/Aryl groups: Modify steric bulk and lipophilicity.

Alkoxy groups (e.g., -OCH₃): Act as hydrogen bond acceptors.

Trifluoromethyl (-CF₃): Alters electronic properties and can improve metabolic stability.

The synthesis of polysubstituted pyridines can also be achieved through multi-step sequences involving cyclization of acyclic precursors. nih.gov

| Pyridine Position | Substituent | Synthetic Method |

| C-2, C-6 | Chloro, Methyl, etc. | SNAr or Buchwald-Hartwig coupling with substituted 4-halopyridine |

| C-3, C-5 | Fluoro, Trifluoromethyl, etc. | SNAr or Buchwald-Hartwig coupling with substituted 4-halopyridine |

Isosteric Replacements within the Pyridine Ring

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions of the original molecule. researchgate.net In this context, the pyridin-4-yl ring can be replaced with other five- or six-membered heteroaromatic rings.

Pyrimidine Analogs: Pyrimidine is a common bioisostere for pyridine. The synthesis of 1-(pyrimidin-4-yl)piperidine-4-carbonitrile analogs can be accomplished by reacting piperidine-4-carbonitrile with a suitable 4-halopyrimidine, such as 4-chloro-5-cyanopyrimidine, in the presence of a base. nih.gov A relevant study describes the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, where a pyrrolo[2,3-d]pyrimidine core is attached to the piperidine nitrogen. nih.gov

Other Heterocyclic Isosteres: Other nitrogen-containing heterocycles can also serve as replacements. For example, triazoles and tetrazoles have been explored as bioisosteres for other parts of related molecules. acs.org The synthesis would follow similar nucleophilic aromatic substitution or cross-coupling pathways using the corresponding halo-heterocycle. Furthermore, more novel replacements such as 2-difluoromethylpyridine have been proposed as isosteres for pyridine-N-oxide, highlighting the creative possibilities in this area. nih.gov Saturated, conformationally restricted analogs like 3-azabicyclo[3.1.1]heptanes have also been successfully used as mimetics of the pyridine ring, leading to improved physicochemical properties in certain drug candidates. chemrxiv.org

| Original Ring | Isosteric Replacement | Synthetic Approach |

| Pyridine | Pyrimidine | Nucleophilic aromatic substitution with a 4-halopyrimidine |

| Pyridine | Pyrrolo[2,3-d]pyrimidine | Nucleophilic aromatic substitution with a 4-halopyrrolopyrimidine |

| Pyridine | Triazole / Tetrazole | Coupling with a suitable halo-triazole or -tetrazole |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Multi-step synthesis involving coupling of the bicyclic core |

Transformations and Modifications of the Carbonitrile Group

Synthesis of Carboxamide, Carboxylic Acid, and Ester Derivatives

The conversion of the nitrile moiety to a carboxamide, carboxylic acid, or ester represents a fundamental set of transformations for modifying the this compound scaffold. These derivatives are common in drug development due to their ability to participate in hydrogen bonding and other molecular interactions.

Carboxamide Synthesis: The hydration of the nitrile group to a primary carboxamide, yielding 1-(pyridin-4-yl)piperidine-4-carboxamide, can be achieved under both chemical and enzymatic conditions. Acid-catalyzed hydrolysis, often employing concentrated sulfuric acid, is a common method for converting nitriles to amides. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and tautomerization. Alternatively, biocatalytic methods using nitrile hydratase enzymes offer a milder and often more selective approach. For instance, nitrile hydratases have been effectively used to convert various pyridine carbonitriles into their corresponding carboxamides with high efficiency.

Carboxylic Acid Synthesis: Further hydrolysis of the intermediate carboxamide, or direct hydrolysis of the nitrile under more forcing conditions, yields the corresponding carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid. This transformation is typically carried out using strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) at elevated temperatures. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the protonated nitrile or amide carbonyl, respectively, leading to the formation of the carboxylate, which is then protonated upon workup to give the carboxylic acid.

Ester Synthesis: Ester derivatives are commonly prepared from the 1-(pyridin-4-yl)piperidine-4-carboxylic acid intermediate. A classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. This two-step procedure is often milder and avoids the equilibrium limitations of Fischer esterification.

Table 1: Synthesis of Carboxamide, Carboxylic Acid, and Ester Derivatives The following table is based on established chemical transformations for analogous compounds, as direct experimental data for this compound was not available in the cited literature.

| Derivative | Synthetic Method | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Carboxamide | Acid-Catalyzed Hydrolysis | Conc. H₂SO₄, controlled temperature | 1-(Pyridin-4-yl)piperidine-4-carboxamide |

| Carboxamide | Enzymatic Hydration | Nitrile Hydratase, aqueous buffer, room temp. | 1-(Pyridin-4-yl)piperidine-4-carboxamide |

| Carboxylic Acid | Acid/Base Hydrolysis | 6M HCl (aq) or 40% NaOH (aq), reflux | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid |

| Ester (e.g., Methyl Ester) | Fischer Esterification | Methanol (MeOH), conc. H₂SO₄ (cat.), reflux | Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate |

| Ester (e.g., Methyl Ester) | Acyl Chloride Intermediate | 1. SOCl₂, DMF (cat.), DCM, rt 2. MeOH, Et₃N, DCM, 0°C to rt | Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate |

Other Nitrile-Based Derivatizations

Beyond hydrolysis and alcoholysis, the carbonitrile group is a precursor to other valuable functionalities, notably primary amines and tetrazole rings.

Reduction to Primary Amines: The reduction of the nitrile group provides the corresponding primary amine, (1-(pyridin-4-yl)piperidin-4-yl)methanamine. This transformation is crucial for introducing a basic center and a key hydrogen bond donor. A powerful and common reagent for this conversion is lithium aluminum hydride (LAH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. orgsyn.orgorganic-chemistry.orgyoutube.comadichemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by an aqueous workup to yield the primary amine. adichemistry.com Catalytic hydrogenation is another widely used method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium catalysts under a hydrogen atmosphere. acs.orgnih.gov This method is often preferred in industrial settings due to its milder conditions and operational simplicity compared to metal hydride reductions.

Synthesis of Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity but often with improved metabolic stability and pharmacokinetic properties. The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide source. This is typically achieved by heating the nitrile with sodium azide (NaN₃) and an ammonium (B1175870) salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnCl₂) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction leads to the formation of 4-(1H-tetrazol-5-yl)-1-(pyridin-4-yl)piperidine.

Table 2: Synthesis of Amine and Tetrazole Derivatives The following table is based on established chemical transformations for analogous compounds, as direct experimental data for this compound was not available in the cited literature.

| Derivative | Synthetic Method | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Primary Amine | Hydride Reduction | Lithium Aluminum Hydride (LAH), THF, 0°C to reflux; then aqueous workup | (1-(Pyridin-4-yl)piperidin-4-yl)methanamine |

| Primary Amine | Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pd/C, solvent (e.g., MeOH, EtOH), pressure | (1-(Pyridin-4-yl)piperidin-4-yl)methanamine |

| Tetrazole | Azide Cycloaddition | NaN₃, NH₄Cl, DMF, 100-120°C | 4-(1H-tetrazol-5-yl)-1-(pyridin-4-yl)piperidine |

Hybridization Strategies with Diverse Chemical Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. This approach aims to create novel chemical entities with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. The 1-(pyridin-4-yl)piperidine structure is a privileged scaffold found in numerous biologically active compounds, making it an attractive component for hybridization.

The this compound core can be utilized in hybridization strategies in several ways. The functional groups derived from the nitrile (amine, carboxylic acid, etc.) serve as excellent attachment points for linking to other molecular scaffolds via amide bonds, alkylation, or other coupling reactions.

For example, the (1-(pyridin-4-yl)piperidin-4-yl)methanamine derivative can be coupled with carboxylic acids of another scaffold to form a larger hybrid molecule connected by an amide linkage. Similarly, the 1-(pyridin-4-yl)piperidine-4-carboxylic acid can be coupled with amines of a different scaffold. Research in medicinal chemistry has shown the utility of merging a piperidine-containing fragment with other heterocyclic systems, such as benzimidazoles, to create novel inhibitors of biological targets like the NLRP3 inflammasome. nih.gov In these strategies, the piperidine unit often serves to impart desirable physicochemical properties, such as solubility, and to correctly orient the second pharmacophore for optimal interaction with its target.

Another approach involves using the entire 1-(pyridin-4-yl)piperidine moiety as a building block that is attached to a more complex core. Patent literature describes related structures where a substituted piperidine is linked via its nitrogen atom to one scaffold, while a functional group at the C4-position is used to connect to another, demonstrating the utility of the piperidine ring as a central, multi-functional linker in creating complex molecular architectures.

Applications in Advanced Chemical Research and Material Science

Role in the Development of Novel Heterocyclic Scaffolds for Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic and medicinal chemistry. sigmaaldrich.comossila.com Molecules containing pyridine (B92270) and piperidine (B6355638) rings are particularly prevalent scaffolds in the development of new pharmaceuticals, agrochemicals, and functional materials. ossila.com

While specific, large-scale synthesis programs using 1-(Pyridin-4-yl)piperidine-4-carbonitrile as a primary building block are not extensively documented in publicly available literature, its structural components suggest significant potential. The pyridine and piperidine moieties are common starting points in the synthesis of more complex molecular architectures. ossila.com The nitrile group (C≡N) is a particularly versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This chemical reactivity allows for the elaboration of the piperidine portion of the molecule, enabling the generation of diverse libraries of related compounds for further research. The development of fused pyridine building blocks is a key area of interest for generating novel chemical entities for drug discovery programs. whiterose.ac.uk

Utilization as Chemical Tool Compounds for Mechanistic Investigations

Chemical tool compounds are molecules with well-defined biological activity that are used to probe the function of proteins and biological pathways. The piperidine scaffold is a common feature in many biologically active compounds, including potent and selective inhibitors of enzymes like Protein Kinase B (Akt), which is crucial in cancer research. nih.gov Similarly, other complex piperidine derivatives have been identified as potent analgesics, and mechanistic studies have been conducted to understand how they interact with their biological targets, such as the μ-opioid receptor. nih.govresearchgate.net

These examples highlight the importance of the piperidine core in molecules designed for biological investigation. However, specific research detailing the use of this compound itself as a tool compound for mechanistic studies has not been prominently reported. Its potential for such applications would depend on the discovery of specific, high-affinity interactions with a biological target.

Research on Corrosion Inhibition Properties of Piperidine-Pyridine Systems

A significant area of application for pyridine and piperidine derivatives is in material science, specifically as corrosion inhibitors for metals in acidic environments. chemmethod.comsemanticscholar.org Corrosion is a major issue in industrial settings, and organic molecules that can adsorb onto a metal surface and form a protective layer are of great value. chemmethod.com

The effectiveness of pyridine and piperidine derivatives as corrosion inhibitors stems from the presence of heteroatoms (nitrogen) with lone pairs of electrons and, in the case of pyridine, delocalized π-electrons in the aromatic ring. scispace.com These electrons can be donated to the vacant d-orbitals of metal atoms (like iron), forming a coordinate bond that facilitates the adsorption of the inhibitor molecule onto the metal surface. semanticscholar.org This process blocks the active sites for corrosion and creates a barrier against the aggressive acidic medium. chemmethod.com

Numerous studies on compounds structurally related to this compound have demonstrated high inhibition efficiencies. The performance of these inhibitors typically increases with concentration but may decrease with rising temperature. semanticscholar.orguotechnology.edu.iq The adsorption of these molecules often follows the Langmuir adsorption isotherm model. scispace.com

Detailed research findings from various pyridine-based systems illustrate the potential of this class of compounds:

A study on pyridine-based Schiff bases for mild steel in 1 M hydrochloric acid found that the methyl-substituted derivative, DAP-1, achieved a maximum inhibition efficiency of 98.5% at a concentration of 40 mg/L. scispace.com

Research on another pyridine derivative, identified as compound (2c), reported an even higher inhibition efficiency of 99.62% at a concentration of 0.005 M in 0.5 M hydrochloric acid. chemmethod.comchemmethod.com

A compound designated ABCP showed an inhibition efficiency of up to 98.4% at a concentration of 0.5 mM at 25°C. uotechnology.edu.iq

The data below summarizes the performance of several pyridine derivatives as corrosion inhibitors for mild steel in acidic environments.

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) |

| DAP-1 | 40 mg/L | 1 M HCl | 98.5 scispace.com |

| Compound (2c) | 0.005 M | 0.5 M HCl | 99.62 chemmethod.comchemmethod.com |

| ABCP | 0.5 mM | 0.5 M HCl | 98.4 uotechnology.edu.iq |

| CPP | 1.0 mM | 1 M HCl | >90 (at 303 K) semanticscholar.org |

Given that this compound contains both the pyridine and piperidine nitrogen atoms, it possesses the key structural features required for effective corrosion inhibition. The presence of multiple adsorption centers (the two nitrogen atoms and the nitrile group) would likely promote strong adsorption onto a metal surface, making it a promising candidate for applications in corrosion protection.

Q & A

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Methodology :

- Rodent Models : Administer orally (10–50 mg/kg) to assess pharmacokinetics (plasma half-life, AUC).

- Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters.

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products